molecular formula C23H30N4O2 B11011294 N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide

N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide

Cat. No.: B11011294
M. Wt: 394.5 g/mol
InChI Key: XUOGRKPANOPVHK-UHFFFAOYSA-N
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Description

N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide is a complex organic compound that features a benzimidazole core linked to a pyrrole and cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions

The cyclohexyl group is then introduced via a cyclization reaction, often using cyclohexanone as a starting material. The final step involves the coupling of the benzimidazole and pyrrole moieties, which can be achieved through a variety of methods, including palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods to ensure the final product meets purity standards.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyrrole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may produce fully saturated analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide is not fully understood, but it is believed to interact with specific molecular targets within cells. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially disrupting their normal function and leading to therapeutic effects. The pyrrole and cyclohexyl groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide can be compared to other benzimidazole derivatives, such as:

    N-(2-methoxyethyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide: Similar structure but lacks the benzimidazole core.

    2-(1H-benzimidazol-2-yl)-N-(2-methoxyethyl)acetamide: Contains the benzimidazole core but lacks the pyrrole and cyclohexyl groups.

The uniqueness of this compound lies in its combination of these functional groups, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C23H30N4O2

Molecular Weight

394.5 g/mol

IUPAC Name

N-[[1-(2-methoxyethyl)benzimidazol-2-yl]methyl]-2-(1-pyrrol-1-ylcyclohexyl)acetamide

InChI

InChI=1S/C23H30N4O2/c1-29-16-15-27-20-10-4-3-9-19(20)25-21(27)18-24-22(28)17-23(11-5-2-6-12-23)26-13-7-8-14-26/h3-4,7-10,13-14H,2,5-6,11-12,15-18H2,1H3,(H,24,28)

InChI Key

XUOGRKPANOPVHK-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=CC=CC=C2N=C1CNC(=O)CC3(CCCCC3)N4C=CC=C4

Origin of Product

United States

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